molecular formula C5H14N2O B6272512 [2-(2-aminoethoxy)ethyl](methyl)amine CAS No. 1525892-92-5

[2-(2-aminoethoxy)ethyl](methyl)amine

Cat. No.: B6272512
CAS No.: 1525892-92-5
M. Wt: 118.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-aminoethoxy)ethylamine is an organic compound with the molecular formula C5H14N2O. It is a liquid at room temperature and is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound features an amino group and an ether linkage, making it versatile for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethoxy)ethylamine typically involves the reaction of 2-(2-aminoethoxy)ethanol with methylamine. This reaction can be carried out under mild conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.

  • Step 1: Formation of Intermediate

      Reactants: 2-(2-aminoethoxy)ethanol, methylamine

      Conditions: Mild temperature (50-70°C), atmospheric pressure

      Catalyst: Palladium on carbon (Pd/C)

      Solvent: Methanol or ethanol

      Reaction: [ \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{NHCH}_3 ]

  • Step 2: Purification

      Method: Distillation or recrystallization

      Conditions: Reduced pressure to avoid decomposition

Industrial Production Methods

In industrial settings, the production of 2-(2-aminoethoxy)ethylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reaction conditions but with enhanced control over temperature, pressure, and catalyst concentration to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethoxy)ethylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The ether linkage allows for nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of imines or oxides

    Reduction: Formation of simpler amines

    Substitution: Formation of substituted ethers or amines

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-aminoethoxy)ethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it valuable for creating diverse chemical structures.

Biology

The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable bonds with other functional groups makes it useful in drug design and development.

Medicine

In medicinal chemistry, 2-(2-aminoethoxy)ethylamine is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry

The compound is used in the production of specialty chemicals, including surfactants and polymers. Its unique chemical properties allow for the creation of materials with specific characteristics.

Mechanism of Action

The mechanism by which 2-(2-aminoethoxy)ethylamine exerts its effects depends on its application. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ether linkage and amino group allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethoxy)ethanol: Similar structure but lacks the methyl group.

    N-methyl-2-aminoethanol: Similar but with a different arrangement of functional groups.

    2-(2-(2-aminoethoxy)ethoxy)ethanol: Contains an additional ether linkage.

Uniqueness

2-(2-aminoethoxy)ethylamine is unique due to its combination of an ether linkage and a secondary amine. This structure provides a balance of reactivity and stability, making it suitable for various applications in synthesis and industry.

Properties

CAS No.

1525892-92-5

Molecular Formula

C5H14N2O

Molecular Weight

118.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.